(6H-Dibenz[c,e][1,2]oxaphosphorin-6-ylmethyl)-p-oxide-butanedioic acid
(6H-Dibenz[c,e][1,2]oxaphosphorin-6-ylmethyl)-p-oxide-butanedioic acid
Brand Name:
Vulcanchem
CAS No.:
63562-33-4
VCID:
VC21199408
InChI:
InChI=1S/C17H15O6P/c18-16(19)9-11(17(20)21)10-24(22)15-8-4-2-6-13(15)12-5-1-3-7-14(12)23-24/h1-8,11H,9-10H2,(H,18,19)(H,20,21)
SMILES:
C1=CC=C2C(=C1)C3=CC=CC=C3P(=O)(O2)CC(CC(=O)O)C(=O)O
Molecular Formula:
C17H15O6P
Molecular Weight:
346.27 g/mol
(6H-Dibenz[c,e][1,2]oxaphosphorin-6-ylmethyl)-p-oxide-butanedioic acid
CAS No.: 63562-33-4
Cat. No.: VC21199408
Molecular Formula: C17H15O6P
Molecular Weight: 346.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 63562-33-4 |
|---|---|
| Molecular Formula | C17H15O6P |
| Molecular Weight | 346.27 g/mol |
| IUPAC Name | 2-[(6-oxobenzo[c][2,1]benzoxaphosphinin-6-yl)methyl]butanedioic acid |
| Standard InChI | InChI=1S/C17H15O6P/c18-16(19)9-11(17(20)21)10-24(22)15-8-4-2-6-13(15)12-5-1-3-7-14(12)23-24/h1-8,11H,9-10H2,(H,18,19)(H,20,21) |
| Standard InChI Key | XZAXQWXHBDKYJI-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C3=CC=CC=C3P(=O)(O2)CC(CC(=O)O)C(=O)O |
| Canonical SMILES | C1=CC=C2C(=C1)C3=CC=CC=C3P(=O)(O2)CC(CC(=O)O)C(=O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator